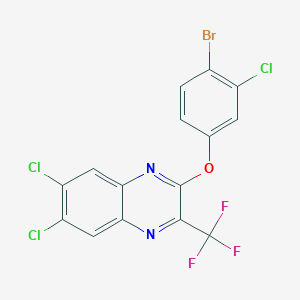

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

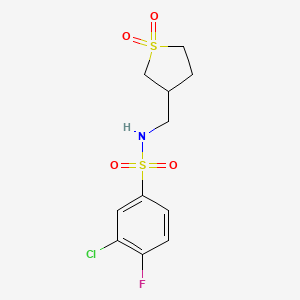

The compound “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline-2,4-dione moiety, a phenethyl group, a 1,2,4-oxadiazole ring, and a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The bromine atom on the phenyl ring and the nitrogen atoms in the oxadiazole and quinazoline rings could have a significant impact on the electronic distribution within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom could be replaced in a nucleophilic substitution reaction. The carbonyl groups in the quinazoline-2,4-dione moiety could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the nitrogen atoms and the carbonyl groups could allow for hydrogen bonding, which could influence its solubility .Applications De Recherche Scientifique

Biological Activity and Synthesis The compound and its derivatives show significant biological activity, particularly in terms of antibacterial and antifungal properties. A study by Sirgamalla and Boda (2019) detailed the synthesis of related compounds and evaluated their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans. The results demonstrated that certain derivatives were as potent as standard drugs in combating these microorganisms, highlighting their potential in antimicrobial applications. The compounds were characterized using various spectroscopic methods, ensuring their proper identification and purity for biological studies (Sirgamalla & Boda, 2019).

Crystallographic and Molecular Studies The detailed structural analysis of similar compounds is crucial for understanding their biological activity and potential applications. For instance, Candan et al. (2001) conducted a comprehensive crystallographic analysis of a related compound, revealing insights into its molecular structure and bond lengths, which are fundamental for predicting the compound's reactivity and interactions with biological targets. Such studies are instrumental in drug design and the development of new pharmaceuticals (Candan et al., 2001).

Chemical Interactions and Transformations Understanding the chemical behavior of such compounds under various conditions is vital for their practical application in medicinal chemistry. Kuryazov et al. (2010) explored the interactions of a structurally similar quinazoline dione with different nucleophilic reagents, leading to the formation of various derivatives. This study underscores the compound's versatility and potential for creating a plethora of bioactive derivatives, each with potentially unique biological properties (Kuryazov et al., 2010).

Mécanisme D'action

Orientations Futures

The future research directions would depend on the intended use of this compound. If it’s intended to be a drug, future research could involve testing its efficacy and safety in biological models. If it’s intended for use in materials science, future research could involve studying its physical properties and potential applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "hydrazine hydrate", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "3-bromopropiophenone", "phosphorus oxychloride", "sodium bicarbonate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "4-bromobenzoic acid is reacted with thionyl chloride to form 4-bromobenzoyl chloride.", "4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromo-N'-hydrazinylbenzamide.", "Ethyl acetoacetate is reacted with 2-nitrobenzaldehyde in the presence of aniline and sodium ethoxide to form 3-(2-nitrobenzylidene)-2,4-pentanedione.", "3-(2-nitrobenzylidene)-2,4-pentanedione is then reacted with 4-bromo-N'-hydrazinylbenzamide in the presence of acetic anhydride and sodium acetate to form 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is purified by recrystallization from acetic acid and hydrochloric acid, followed by washing with water and drying to obtain the final product." ] } | |

Numéro CAS |

1207011-35-5 |

Formule moléculaire |

C24H17BrN4O3 |

Poids moléculaire |

489.329 |

Nom IUPAC |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17BrN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |

Clé InChI |

SPKPNQJKVIPVCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)

methanone](/img/structure/B2454359.png)

![2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2454365.png)

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)